Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate

Lipophilicity Drug Design ADME

Researchers need an intermediate that balances lipophilicity and polar surface area for CNS drug libraries. This specialized β-ketoester solves that gap. - XLogP 3-AA: 2.1; TPSA: 68.7 Ų (below 90 Ų BBB threshold) - Dual electrophilic sites enable pyrazole, isoxazole, pyrimidine libraries - 4-(Methylthio)phenyl provides moderate π-donor/σ-acceptor electronic profile distinct from H, OMe, or halogen analogs - Ideal for Alzheimer's, Parkinson's, and psychiatric candidate synthesis

Molecular Formula C11H12O3S
Molecular Weight 224.28 g/mol
Cat. No. B12219316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate
Molecular FormulaC11H12O3S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CC=C(C=C1)SC
InChIInChI=1S/C11H12O3S/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3
InChIKeyMBPFHIAVNMXOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate Overview


Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate (CAS 108818-59-3) is a specialized β-ketoester featuring a 4-(methylthio)phenyl moiety, with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry, agrochemical development, and fine chemical manufacturing due to its dual reactivity at the ketone and ester functionalities . Its key computed physicochemical descriptors include an XLogP3-AA of 2.1 and a topological polar surface area of 68.7 Ų [1]. The compound is commercially available from multiple suppliers in research quantities with purities typically ≥95% [2].

Role β-Ketoester synthetic intermediate
Workflow Medicinal chemistry, agrochemical, fine chemical synthesis
Reactivity Dual electrophilic and nucleophilic centers (ketone, ester, α-methylene)
Typical purity ≥95% (commercial research grade)

Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate: Why Substitution Fails


The substitution of Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate with a generic, unsubstituted β-ketoester or one bearing a different aryl group is chemically inadvisable for applications requiring specific electronic, steric, or lipophilic profiles. The 4-(methylthio) group is a moderate π-donor and σ-acceptor, which modulates the electron density of the aromatic ring and, consequently, the reactivity of the adjacent β-ketoester system, impacting enolate formation, metal chelation, and electrophilic substitution rates compared to analogs with H, methoxy, or halogen substituents [1]. Furthermore, this substitution significantly alters the compound's lipophilicity, as evidenced by the computed XLogP3-AA value of 2.1, a key determinant of biological membrane permeability and pharmacokinetic behavior distinct from its closer analogs [2]. Direct experimental comparisons for this specific compound are sparse, necessitating careful selection based on its unique combination of a methylthio substituent and a β-ketoester framework [3]. The following evidence provides the most reliable quantitative and comparative framework available.

Electronic environment mismatch
4-(Methylthio) substituent alters ring electron density via π-donor/σ-acceptor effects, impacting enolate and electrophilic reactivity vs. H, OMe, or halogen analogs.
Lipophilicity shift
Replacing the methylthio group can significantly change logP, affecting membrane permeability and pharmacokinetic behavior relative to unsubstituted or methoxy analogs.
Limited direct comparative data
Experimental substitution comparisons for this compound are sparse; property differences are largely class-level inferences that require independent validation.

Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate vs. Key Analogs


Lipophilicity Advantage Over Phenyl and Methoxy Analogs

Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate exhibits a computed XLogP3-AA of 2.1, a measure of lipophilicity [1]. This value is notably higher than that of its 4-methoxy analog (estimated XLogP3-AA ≈ 1.5-1.7), which has a similar electronic donating effect but increased polarity due to the oxygen atom, and substantially higher than the unsubstituted phenyl analog (XLogP3-AA ≈ 1.8) [2]. Conversely, it is less lipophilic than the 4-(trifluoromethyl)thio analog (estimated XLogP3-AA ≈ 2.8-3.0). This specific logP value positions the compound for favorable passive membrane permeability while maintaining aqueous solubility, a critical balance for drug-like molecules [3].

Lipophilicity
Class-level inference
XLogP3-AA 2.1
vs. unsubstituted ~1.8, 4-OMe ~1.5–1.7, 4-SCF₃ ~2.8–3.0
Supports permeability and CNS-availability research context
Computed; class-level inference
Lipophilicity Drug Design ADME Physicochemical Properties

Dual Reactive Sites for Divergent Synthesis

Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate functions as a 1,3-dielectrophile and a pro-nucleophile via enolate formation, enabling a wider range of synthetic transformations than simpler aryl esters or ketones [1]. It can undergo Knoevenagel condensations, Michael additions, and heterocyclizations to yield pyrazoles, isoxazoles, and pyrimidines [2]. In contrast, Methyl 4-(methylthio)benzoate (CAS 3795-79-7), which lacks the β-ketoester α-methylene group, is limited to ester hydrolysis/transesterification and electrophilic aromatic substitution [3]. Similarly, 4'-(Methylthio)acetophenone (CAS 1778-09-2) lacks the ester functionality, precluding reactions requiring a second carbonyl or a removable protecting group. The presence of both an aryl ketone and a methyl ester provides orthogonal reactivity, allowing for sequential, chemoselective modifications essential for complex molecule construction .

Reactive centers
Class-level inference
3 vs. 1
vs. methyl 4-(methylthio)benzoate or 4'-(methylthio)acetophenone
Enables divergent synthesis and chemoselective modifications
Reactivity inferred from β-ketoester functional group chemistry
Organic Synthesis Heterocycle Formation Building Block Medicinal Chemistry

TPSA Optimal for CNS Drug Penetration

The computed Topological Polar Surface Area (TPSA) for Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate is 68.7 Ų [1]. This value is below the widely accepted threshold of 90 Ų for passive blood-brain barrier (BBB) penetration, suggesting potential CNS activity [2]. In comparison, the unsubstituted phenyl analog has a slightly lower TPSA (~43.4 Ų), which may improve membrane permeability but at the cost of reduced aqueous solubility. Analogs with more polar substituents, such as a 4-hydroxy or 4-carboxy group, would exhibit TPSA values exceeding 90 Ų, significantly reducing their likelihood of CNS penetration [3]. The 4-(methylthio) group contributes an intermediate polar surface area, balancing permeability with sufficient solubility for oral absorption.

Polar surface area
Class-level inference
68.7 Ų
Below common 90 Ų BBB threshold
Supports CNS penetration modeling context
Computed; class-level inference
ADME Blood-Brain Barrier Drug Likeness Physicochemical Properties

Applications of Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate


Design of CNS-Penetrant Drug Candidates

Given its balanced logP of 2.1 and TPSA of 68.7 Ų (below the 90 Ų BBB threshold), Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate is an ideal starting material for synthesizing libraries of drug candidates targeting CNS disorders, such as Alzheimer's disease, Parkinson's disease, or psychiatric conditions, where passive diffusion across the blood-brain barrier is essential [1]. Its lipophilicity profile is superior to more polar analogs that would exhibit poor CNS exposure [2].

Divergent Synthesis of Heterocyclic Scaffolds

The compound's dual electrophilic sites and enolizable α-methylene group enable it to serve as a single, versatile intermediate for generating diverse heterocyclic libraries (e.g., pyrazoles, isoxazoles, pyrimidines) through reactions like Knoevenagel condensations and cyclocondensations [1]. This capability streamlines the synthesis of structure-activity relationship (SAR) panels, reducing the number of synthetic steps and the overall procurement cost compared to using multiple, more specialized building blocks [2].

Agrochemical & Material Synthesis with Sulfur-Aryl Group

The 4-(methylthio)phenyl group imparts specific electronic properties (moderate π-donor, σ-acceptor) and increased lipophilicity beneficial for designing agrochemicals (e.g., herbicides, fungicides) or functional materials (e.g., liquid crystals, organic semiconductors) [1]. This compound serves as a key intermediate for incorporating this sulfur-containing aryl moiety into larger molecular architectures, offering a distinct physicochemical profile compared to oxygen or halogen-substituted analogs [2].

Application
Selection Property
Validation Focus
CNS-focused compound library synthesis
Balanced logP and TPSA profile
BBB permeability assay context
Divergent heterocycle scaffold generation
Multi-reactive centers (α-methylene, ketone, ester)
Reaction scope and chemoselectivity review
Agrochemical / material intermediate with sulfur-aryl moiety
Electronic and lipophilic modulation by 4-(methylthio) group
Physicochemical property optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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